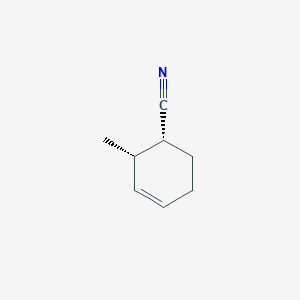
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a methyl group and a nitrile group. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclohexanone derivative, the introduction of a nitrile group can be accomplished through nucleophilic substitution reactions. The stereochemistry is controlled by using chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors can be employed to enhance the efficiency of the process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving the desired product.
化学反应分析
Types of Reactions
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines.
科学研究应用
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
作用机制
The mechanism of action of (1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s chiral nature allows it to interact selectively with chiral receptors or enzymes, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
(1R,2S)-2-Methylcyclohexanamine: Similar in structure but with an amine group instead of a nitrile group.
(1R,2S)-2-Methylcyclohexanol: Contains a hydroxyl group instead of a nitrile group.
(1R,2S)-2-Methylcyclohexanone: Features a ketone group in place of the nitrile group.
Uniqueness
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group, which imparts distinct reactivity and properties compared to its analogs. The compound’s ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
57278-90-7 |
|---|---|
分子式 |
C8H11N |
分子量 |
121.18 g/mol |
IUPAC 名称 |
(1R,2S)-2-methylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2,4,7-8H,3,5H2,1H3/t7-,8-/m0/s1 |
InChI 键 |
QNBUNDFJTSPPAD-YUMQZZPRSA-N |
手性 SMILES |
C[C@H]1C=CCC[C@H]1C#N |
规范 SMILES |
CC1C=CCCC1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


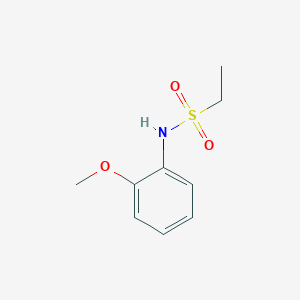

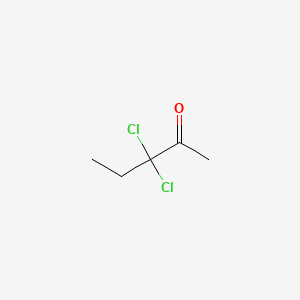
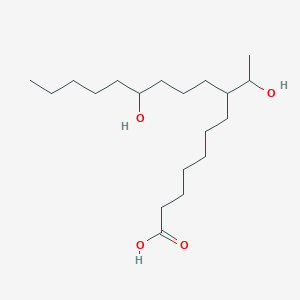
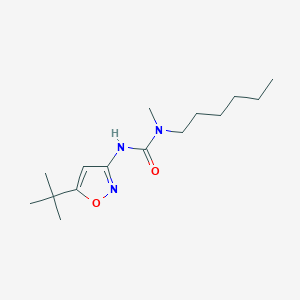
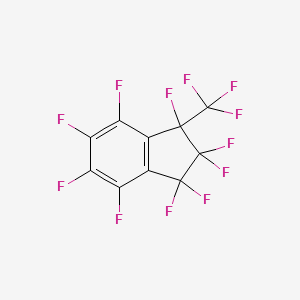
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
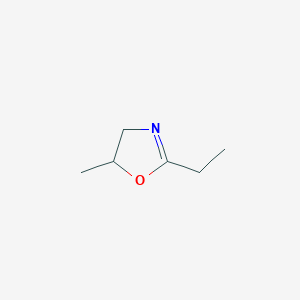
![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)


![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)
